molecular formula C9H6N2O4 B1395308 Methyl 4-cyano-3-nitrobenzoate CAS No. 1033997-01-1

Methyl 4-cyano-3-nitrobenzoate

Cat. No. B1395308
M. Wt: 206.15 g/mol
InChI Key: PSZYWMHNXWCCLS-UHFFFAOYSA-N
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Description

“Methyl 4-cyano-3-nitrobenzoate” is a chemical compound with the molecular formula C9H6N2O4 . It is a derivative of benzoic acid, with a nitro group (-NO2) and a cyano group (-CN) attached to the benzene ring .


Synthesis Analysis

The synthesis of nitrobenzoate derivatives typically involves the nitration of methyl benzoate . This process is an example of an electrophilic aromatic substitution reaction, where a nitro group (-NO2) substitutes for one of the hydrogen atoms on the benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-cyano-3-nitrobenzoate” consists of a benzene ring with a nitro group (-NO2), a cyano group (-CN), and a methyl ester group (-COOCH3) attached . The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on the nitrogen atom and a half-negative charge on each oxygen atom .


Chemical Reactions Analysis

The nitration of methyl benzoate is a key reaction in the synthesis of nitrobenzoate derivatives . This reaction involves the substitution of a nitro group (-NO2) for one of the hydrogen atoms on the benzene ring .


Physical And Chemical Properties Analysis

“Methyl 4-cyano-3-nitrobenzoate” has a molecular weight of 206.15 g/mol . Nitro compounds, such as this one, are an important class of nitrogen derivatives. The nitro group (-NO2) is a hybrid of two equivalent resonance structures, which contributes to the physical and chemical properties of the compound .

Scientific Research Applications

Solubility and Thermodynamics

  • Solubility Determination and Thermodynamic Modeling: Research on related compounds like 3-methyl-4-nitrobenzoic acid, which shares structural similarities with Methyl 4-cyano-3-nitrobenzoate, reveals insights into solubility and thermodynamic properties in various organic solvents. This information is crucial for optimizing purification processes of related chemical compounds (Wu et al., 2016).

Synthesis Processes

  • Synthesis of Related Compounds: The synthesis of compounds like 3-Methyl-4-nitrobenzoic acid via catalytic oxidation using molecular oxygen illustrates the chemical processes that might be similar or applicable to Methyl 4-cyano-3-nitrobenzoate. Such studies provide insights into efficient and innovative synthesis methods (Cai & Shui, 2005).

Educational and Experimental Applications

  • Chemistry Education: The synthesis of related compounds, like 4-amino-3-nitrobenzoic acid methyl ester, can be used as educational experiments in organic chemistry courses, demonstrating practical applications of esterification reactions. This kind of experiment might be adaptable for Methyl 4-cyano-3-nitrobenzoate in an educational setting (Kam et al., 2020).

Chemical Interactions and Properties

  • Study of Non-Covalent Interactions: Investigations into the crystal structure of compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which may share structural characteristics with Methyl 4-cyano-3-nitrobenzoate, help in understanding the non-covalent interactions in such molecules. These studies are vital for the development of new materials and understanding molecular interactions (Portilla et al., 2007).

Optical and Thermal Properties

  • Structural and Optical Characterization: Research on 4-methyl-3-nitrobenzoic acid highlights the importance of understanding the structural, optical, thermal, and mechanical properties of such compounds. These studies are essential for potential applications in material science and engineering (Bharathi et al., 2016).

Safety And Hazards

The safety data sheet for methyl nitrobenzoate indicates that it may pose certain hazards. For instance, it may be harmful if swallowed and may cause skin burns and eye damage . Therefore, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research on “Methyl 4-cyano-3-nitrobenzoate” could involve further studies on its energetic properties and structural characteristics . Additionally, its potential applications in various fields, such as in the synthesis of other chemical compounds, could also be explored .

Relevant Papers Several papers have been published on the topic of nitrobenzoate derivatives. For instance, a study on the thermochemical properties of nitrobenzoate isomers was conducted to assess the energetic and structural effects of nitro substituents in methyl benzoate . Another paper discussed the structure, properties, and synthesis of "Methyl 4-(benzylamino)-3-nitrobenzoate" .

properties

IUPAC Name

methyl 4-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZYWMHNXWCCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-cyano-3-nitrobenzoate

Synthesis routes and methods I

Procedure details

5 g (0.016 mol) Methyl 4-iodo-3-nitrobenzoate (Compound IV-1), 1.77 g (0.02 mol) cuprous cyanide and 15 ml hexamethylphosphoric triamide were added into a reaction flask, and heated to 100° C. and reacted for 1 hour. After the reaction was completed, the mixture was cooled to room temperature, then extracted with 100 ml ethyl acetate, and the organic layer was washed with water for three times, dried over anhydrous sodium sulfate, filtered, and the filtrate was concentrated to dryness, separated by column chromatography to obtain methyl 4-cyano-3-nitrobenzoate (Compound II-8), 2.7 g (0.013 mol), yield 80.4%.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.77 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester (89.7 g, 272 mmol), zinc cyanide (19.2 g, 163 mmol) and tetrakis(triphenylphosphine)palladium(0) (15 g) were suspended in N,N-dimethylformamide (2500 ml). The reaction mixture was stirred for 3 hours at 100° C. under an inert atmosphere. The solvent was evaporated and the residue was purified by column chromatography on silica gel (eluent: cyclohexane/ethyl acetate 3:1) to give 4-cyano-3-nitro-benzoic acid methyl ester (34.0 g, 60.7% yield). 1H-NMR (400 MHz, CDCl3): 8.92 (s, 1H), 8.48 (d, 1H), 8.04 (d, 1H), 4.03 (s, 3H) ppm.
Name
3-Nitro-4-trifluoromethanesulfonyloxy-benzoic acid methyl ester
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
2500 mL
Type
reactant
Reaction Step Two
Quantity
19.2 g
Type
catalyst
Reaction Step Three
Quantity
15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y NAITO, T GOTO, F AKAHOSHI, S ONO… - Chemical and …, 1991 - jstage.jst.go.jp
… For the synthesis of 10, we used another method (Chart 2), because methyl 4-cyano-3—nitrobenzoate was not obtained by the Sandmeyer reaction of methyl 4—amino-3—…
Number of citations: 10 www.jstage.jst.go.jp
N SUGIYAMA, S ABE, K YoxovAMA, T FUJITA - 1991 - jlc.jst.go.jp
… For the synthesis of 10, we used another method (Chart 2), because methyl 4-cyano-3—nitrobenzoate was not obtained by the Sandmeyer reaction of methyl 4—amino-3—…
Number of citations: 0 jlc.jst.go.jp
OW Budavich - 2015 - d-scholarship.pitt.edu
The configuration of methyl groups within polyisoprenoid motifs of natural products continue to be difficult to assign. The syn/anti relationships of methyl groups within oligoisoprenoids …
Number of citations: 2 d-scholarship.pitt.edu

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